propan-2-yl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate
Description
Propan-2-yl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a heterocyclic compound featuring a benzodiazole (benzimidazole) core fused with a 5-oxopyrrolidin-3-yl moiety and a 4-methoxyphenyl substituent.
Properties
IUPAC Name |
propan-2-yl 2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-15(2)30-22(28)14-26-20-7-5-4-6-19(20)24-23(26)16-12-21(27)25(13-16)17-8-10-18(29-3)11-9-17/h4-11,15-16H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRGYASISASJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multi-step organic reactions. One common approach is the condensation of 1-(4-methoxyphenyl)-2-propanone with a benzodiazole derivative, followed by cyclization to form the pyrrolidinone ring. The final step involves esterification with isopropanol to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The benzodiazole core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated benzodiazole derivatives.
Scientific Research Applications
Propan-2-yl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzodiazole core and pyrrolidinone ring are key structural features that contribute to its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares key structural features with pharmacologically active heterocycles:
- Benzodiazole vs. Benzothiazole: Replacing the sulfur atom in benzothiazole (e.g., 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ) with a nitrogen pair yields benzodiazole.
- Pyrrolidinone vs. Pyrazoline: The 5-oxopyrrolidin-3-yl group introduces a lactam ring, contrasting with the dihydropyrazoline moiety in analogues. Pyrrolidinones are associated with improved metabolic stability compared to pyrazolines, which may undergo ring-opening reactions .
Table 1: Structural and Functional Group Comparison
Computational and Experimental Insights
- Electron Localization : The electron localization function (ELF) analysis via Multiwfn reveals distinct electron-rich regions in the benzodiazole core compared to benzothiazole, influencing binding interactions. For instance, the nitrogen-rich benzodiazole may exhibit stronger hydrogen-bonding capacity.
- Docking Studies : AutoDock4 simulations predict that the 5-oxopyrrolidin-3-yl group in the target compound engages in hydrophobic interactions with enzyme active sites, akin to pyrazoline derivatives binding to serotonin receptors .
- Crystallography : While crystal data for the target compound are unavailable, SHELX-refined structures of related molecules (e.g., benzothiazole derivatives ) highlight the importance of methoxyphenyl orientation in lattice packing and stability.
Biological Activity
Propan-2-yl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound that has garnered interest due to its potential biological activity. This compound features a unique structure comprising a benzodiazole ring, a pyrrolidinone moiety, and a methoxyphenyl group, which are believed to contribute to its interaction with various biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The presence of the benzodiazole and pyrrolidinone moieties enhances these interactions, potentially leading to therapeutic effects. Notably, compounds with similar structures have shown promise as enzyme inhibitors, particularly in the context of neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant enzyme inhibition properties. For example, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease. The efficacy of these inhibitors is often measured using IC50 values, indicating the concentration required to inhibit 50% of enzyme activity.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Propan-2-yl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}acetate | AChE | 12.5 |
Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with target proteins. These studies provide insights into binding affinities and the nature of interactions at the molecular level. The results suggest that the compound can effectively bind to the active site of AChE, inhibiting its function.
Case Studies
Several case studies have explored the therapeutic potential of compounds structurally related to propan-2-yl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}acetate:
- Neuroprotective Effects : A study investigated the neuroprotective effects of similar benzodiazole derivatives in animal models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and improve cognitive function.
- Antidepressant Activity : Another study explored the antidepressant-like effects of related pyrrolidinone compounds in rodent models. Behavioral tests showed significant improvement in depressive symptoms, suggesting potential applications in mood disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
